Methyl 4-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Methyl 4-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a specialized organic compound that features a fluorine atom, a methoxy group, and a boronic ester group. This compound is particularly significant in the field of organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting 4-fluoro-3-methoxybenzoic acid with a boronic acid derivative under suitable conditions.
Methyl Ester Formation: The carboxylic acid group is then converted to a methyl ester using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride reagent.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation to form the corresponding carboxylic acid or reduction to form the corresponding alcohol.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and a base like sodium carbonate are typically used.
Oxidation: Common oxidizing agents include potassium permanganate or chromium(VI) oxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed:
Coupling Products: Various biaryls and heteroaryls can be synthesized.
Oxidation Products: The corresponding carboxylic acid.
Reduction Products: The corresponding alcohol.
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. Biology: It can be used as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Its derivatives may be explored for therapeutic applications, such as in the development of anticancer drugs. Industry: The compound is valuable in the chemical industry for the synthesis of complex organic molecules.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts and reacting with halides or triflates.
Molecular Targets and Pathways Involved:
Palladium-Catalyzed Reactions: The compound acts as a ligand in palladium-catalyzed cross-coupling reactions, forming stable intermediates that lead to the final product.
Comparison with Similar Compounds
Methyl 3-methoxy-4-fluorobenzoate: Lacks the boronic ester group.
Methyl 4-fluoro-3-methoxybenzoate: Lacks the boronic ester group.
Methyl 4-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains the boronic ester group.
Uniqueness:
The presence of the boronic ester group in this compound makes it uniquely suited for Suzuki-Miyaura cross-coupling reactions, which is not the case for the other similar compounds listed.
This compound
Properties
IUPAC Name |
methyl 4-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO5/c1-14(2)15(3,4)22-16(21-14)10-7-9(13(18)20-6)8-11(19-5)12(10)17/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPNKYDKHGUVBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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